molecular formula C13H24N2O4 B2736743 Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate CAS No. 2307753-55-3

Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate

Cat. No.: B2736743
CAS No.: 2307753-55-3
M. Wt: 272.345
InChI Key: IUKCWZAMOFLESG-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.345. The purity is usually 95%.
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Scientific Research Applications

Chiral Building Blocks for Alkaloid Synthesis

Takahata et al. (2002) explored the synthesis of C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a promising chiral building block for piperidine-related alkaloids. This research highlighted the potential of using specific piperidine derivatives in synthesizing complex alkaloid structures, demonstrating the importance of chiral centers in organic synthesis (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H., 2002).

Metabolism and Detection

Lehner et al. (2000) identified the major equine urinary metabolite of Remifentanil, a compound closely related to the queried chemical structure, underscoring the significance of understanding the metabolic pathways and detection methods for compounds within this chemical class in veterinary medicine (Lehner, A. et al., 2000).

Synthetic Analgesics

Van Daele et al. (1976) reported the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, starting materials for preparing potent analgesics. This work illustrates the compound's utility in creating new analgesic agents, highlighting its role in medicinal chemistry (Van Daele, P. V. et al., 1976).

Antimicrobial Activity

Kumar et al. (2008) conducted an atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research underscores the compound's potential as a precursor in developing new antimycobacterial agents, showcasing its versatility in addressing global health challenges (Kumar, R. et al., 2008).

Antihistaminic and Antihypertensive Agents

Arayne et al. (2017) synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, evaluating their antihistaminic and anticholinergic activities. This study highlights the compound's framework in creating derivatives with potential therapeutic applications beyond its primary use, indicating the broad applicability of this chemical structure in pharmaceutical research (Arayne, M. et al., 2017).

Properties

IUPAC Name

methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKCWZAMOFLESG-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H](NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.